molecular formula C13H20N2 B2594568 (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine CAS No. 1564975-81-0

(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine

Cat. No. B2594568
CAS RN: 1564975-81-0
M. Wt: 204.317
InChI Key: JOYJMKIXSZAKQW-UHFFFAOYSA-N
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Description

“(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine” is a chemical compound with the CAS Number: 1564975-81-0 . It has a molecular weight of 204.32 . The IUPAC name for this compound is N-(2-(pyridin-2-yl)ethyl)hex-5-en-2-amine .


Molecular Structure Analysis

The InChI code for “(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine” is 1S/C13H20N2/c1-3-4-7-12(2)14-11-9-13-8-5-6-10-15-13/h3,5-6,8,10,12,14H,1,4,7,9,11H2,2H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

“(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine” is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Transition Metal Complex Formation

(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine and its derivatives exhibit the ability to act as ligands forming complexes with various first-row transition metals like Ni(2+), Fe(2+), Zn(2+), and Cu(2+). These complexes display diverse coordination geometries and have been extensively studied for their structural properties. For instance, a hexahydropyrimidine derivative, obtained from the condensation of 2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine and formaldehyde, acted as a pentadentate amine/imine ligand in the formation of these metal complexes. These complexes are significant in inorganic chemistry and catalysis due to their unique coordination environments and potential applications in catalytic processes, magnetism, and material science (Schmidt, Wiedemann, & Grohmann, 2011).

Antimicrobial Applications

Some derivatives of (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine have been synthesized and evaluated for their antimicrobial activities. Notably, derivatives such as 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol have shown good to moderate antimicrobial activity. These derivatives have been essential in the quest for new antimicrobial agents and have potential applications in combating various bacterial and fungal infections (Bayrak et al., 2009).

Catalytic Applications

Derivatives of (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine have been used in catalyst systems for ethylene oligomerization and polymerization. These systems, activated with aluminum co-catalysts or methylaluminoxane (MAO), have demonstrated high catalytic activities. The products of these reactions, including butene, hexene, and polyethylene, are crucial in the chemical industry for producing various polymers and chemicals (Nyamato, Ojwach, & Akerman, 2015), (Obuah et al., 2014).

Luminescence Studies

The derivatives of (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine have been investigated for their luminescence properties. Zinc(II) complexes containing hexadentate N-donor Schiff bases derived from these amines have been synthesized and characterized. These complexes have shown intriguing luminescent behavior, which is significant for applications in sensing, imaging, and material sciences (Rahaman et al., 2005).

Crystal Structure Studies

The crystal structures of some (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine derivatives have been resolved, offering insights into their molecular geometry and potential applications in materials science and molecular engineering. These studies are fundamental in understanding the chemical behavior and properties of these compounds (Adeleke & Omondi, 2022).

Safety And Hazards

The safety information available indicates that “(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine” is potentially dangerous. The GHS pictograms GHS05 and GHS07 apply to this compound . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

N-(2-pyridin-2-ylethyl)hex-5-en-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-3-4-7-12(2)14-11-9-13-8-5-6-10-15-13/h3,5-6,8,10,12,14H,1,4,7,9,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYJMKIXSZAKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)NCCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine

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